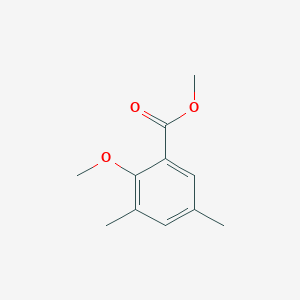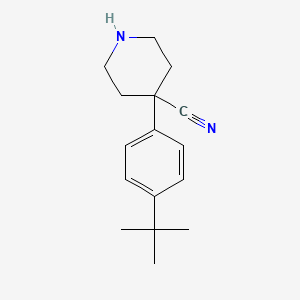
2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both benzamido and carboxylic acid functional groups enhances its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the benzamidoethyl and carboxylic acid groups. One common method involves the reaction of 2-aminothiazole with benzoyl chloride to form the benzamido derivative. This intermediate is then reacted with bromoacetic acid under basic conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamido group can be reduced to form amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Esters or amides.
科学研究应用
2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The benzamido group can enhance its solubility and bioavailability, while the carboxylic acid group can facilitate its interaction with target proteins.
相似化合物的比较
Similar Compounds
2-Amino-1,3-thiazole-4-carboxylic acid: Lacks the benzamidoethyl group, making it less versatile in certain reactions.
2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid: Contains an aminoethyl group instead of a benzamidoethyl group, which may alter its reactivity and biological activity.
2-(2-Benzamidoethyl)-1,3-thiazole-4-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, which can significantly change its chemical properties and applications.
Uniqueness
2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both benzamido and carboxylic acid functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various chemical reactions and applications in different fields.
属性
CAS 编号 |
64949-89-9 |
|---|---|
分子式 |
C13H12N2O3S |
分子量 |
276.31 g/mol |
IUPAC 名称 |
2-(2-benzamidoethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3S/c16-12(9-4-2-1-3-5-9)14-7-6-11-15-10(8-19-11)13(17)18/h1-5,8H,6-7H2,(H,14,16)(H,17,18) |
InChI 键 |
GIXXSRDLZZAYCZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NC(=CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide](/img/structure/B14015310.png)
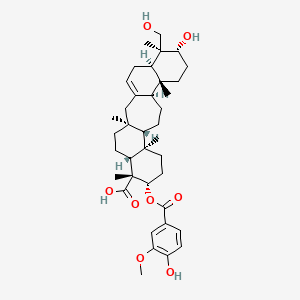
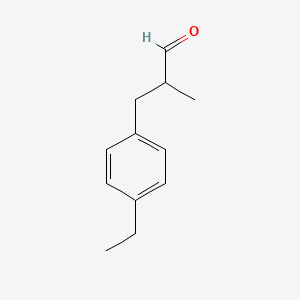
![2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14015347.png)
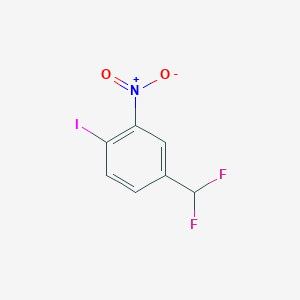
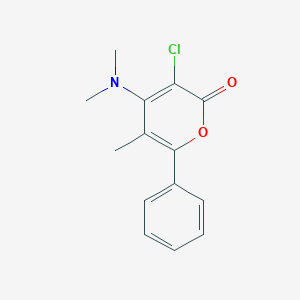

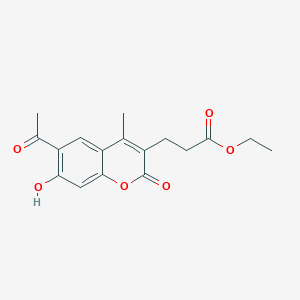
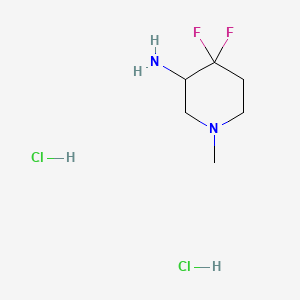
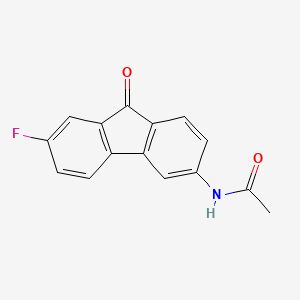
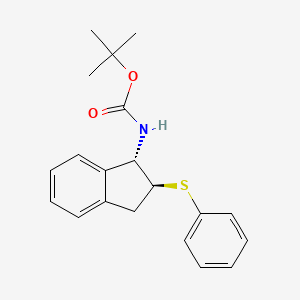
![[(1S,9S,10R,12S,13S,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B14015376.png)
